

Desipramine's Antidepressant-Like Effects: A Comparative Analysis Across Key Animal Models

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Compound of Interest

Compound Name: *Desipramine*

Cat. No.: *B195986*

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For researchers and scientists in the field of neuropsychopharmacology and drug development, understanding the preclinical efficacy of antidepressant compounds across various animal models is paramount. This guide provides a comprehensive cross-validation of the effects of desipramine, a tricyclic antidepressant, in three widely utilized animal models of depression: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Mild Stress (CMS) model.

This document summarizes quantitative data from multiple studies, offers detailed experimental protocols for each model, and visualizes the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of desipramine's mechanisms of action and its variable effects in these preclinical paradigms.

Comparative Efficacy of Desipramine: Behavioral Outcomes

The antidepressant-like effects of desipramine are typically quantified by measuring changes in despair-like behaviors or anhedonia. The following tables summarize the dose-dependent effects of desipramine on key behavioral readouts in the FST, TST, and CMS models.

Forced Swim Test (FST)

The FST assesses antidepressant efficacy by measuring the immobility time of rodents when placed in an inescapable cylinder of water. A reduction in immobility time is interpreted as an antidepressant-like effect.

Species	Desipramine Dose (mg/kg)	Treatment Regimen	Reduction in Immobility Time (%)	Reference
Rat	15	Acute	Significant decrease	[1]
Mouse	7.5	Acute	Significant reduction	
Mouse	10	Acute	Significant reduction	[2]
Mouse	15	Acute	Significant reduction	
Mouse	20	Acute	~40%	[3]
Mouse	32	Acute	No significant effect on duration, but increased latency to immobility	[4]

Tail Suspension Test (TST)

The TST is another widely used behavioral despair model in mice, where immobility is measured when the animal is suspended by its tail. Reduced immobility is indicative of antidepressant activity.

Species	Desipramine Dose (mg/kg)	Treatment Regimen	Reduction in Immobility Time (%)	Reference
Mouse	10	Acute	Significant reduction	[2]
Mouse	15	Acute	Significant reduction	
Mouse	20	Chronic	Significant reduction in En2-/- mice	[5]
Mouse	30	Acute	Significant reduction in high immobility scorers	

Chronic Mild Stress (CMS) Model

The CMS model induces a state of anhedonia, a core symptom of depression, by exposing rodents to a series of unpredictable, mild stressors. The primary readout is the sucrose preference test, where an increase in the consumption of a sweetened solution following antidepressant treatment indicates a reversal of anhedonia.

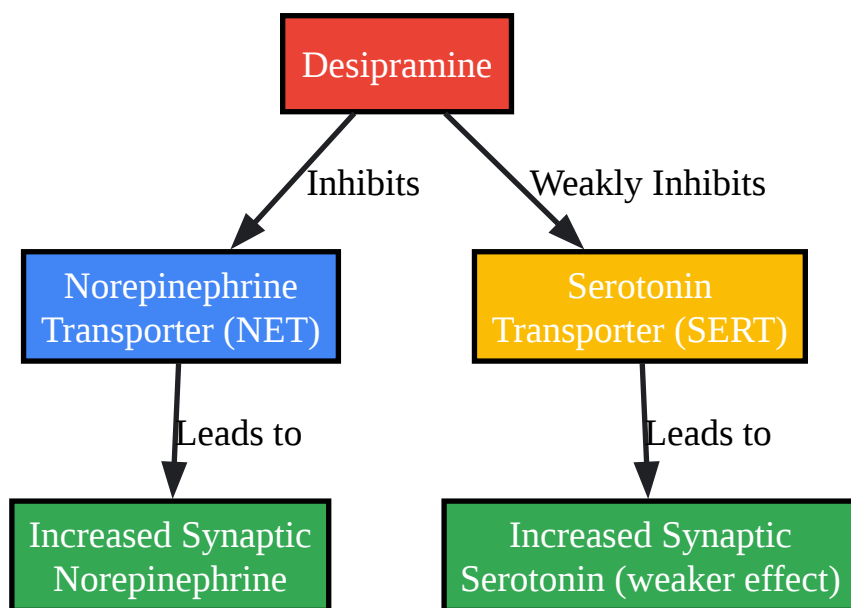
Species	Desipramine Dose (mg/kg/day)	Treatment Duration	Outcome on Sucrose Preference	Reference
Rat	10	4 weeks (concurrent with stress)	Completely blocked the CSD-induced reduction in sucrose consumption.[6]	[6]
Rat	10	1 or 2 weeks (post-stress)	Did not reverse CSD-induced reductions in sucrose consumption.[6]	[6]
Rat	10	14 days	Prevented stress-induced decrease in sucrose preference.	[1]
Rat	Not Specified	Chronic	Effective in increasing sucrose solution intake.	

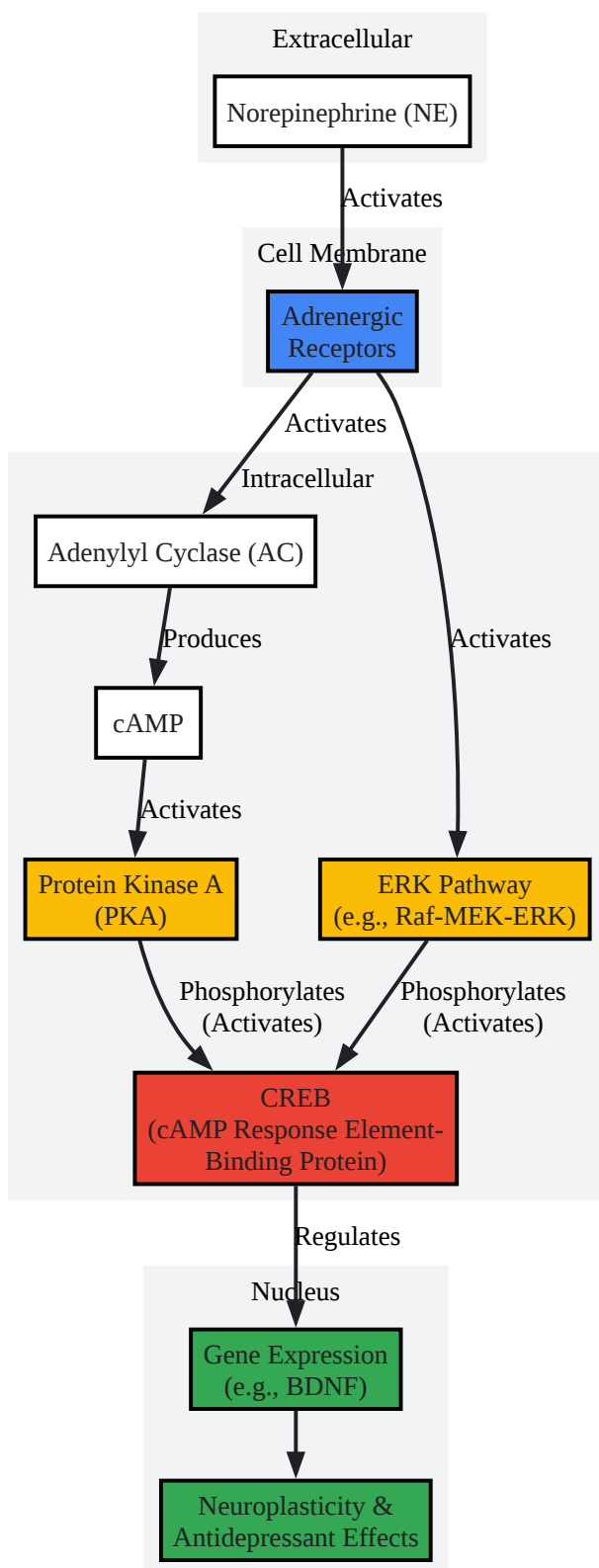
Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and interpretation of results in preclinical studies.

Forced Swim Test (FST) Protocol

This protocol is adapted from standard procedures used in rodent behavioral testing.





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References

- 1. researchgate.net [researchgate.net]
- 2. Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the antidepressant-like effects of desipramine in male and female adult rats: sex disparities in neurochemical correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desipramine selectively potentiates norepinephrine-elicited ERK1/2 activation through the α 2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of desipramine treatment on stress-induced up-regulation of norepinephrine transporter expression in rat brains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desipramine rescues age-related phenotypes in depression-like rats induced by chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
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